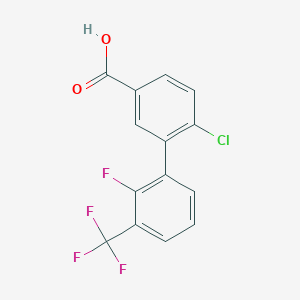
4-(4-Fluoro-3-trifluoromethylphenyl)-3-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluoro-3-trifluoromethylphenyl)-3-methoxybenzoic acid, 95% (4-F3TMPB-95) is an organic compound that has been widely used in scientific research due to its unique properties and potential for various applications. It is an important building block for synthesizing various other compounds and has been studied for its biochemical and physiological effects. In
科学的研究の応用
4-(4-Fluoro-3-trifluoromethylphenyl)-3-methoxybenzoic acid, 95% has been widely used in scientific research due to its unique properties and potential for various applications. It has been used in the synthesis of various other compounds, including organic dyes, pharmaceuticals, and agrochemicals. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions, proteins, and other biomolecules. Additionally, it has been used in the synthesis of novel organic materials for use in optoelectronic and photovoltaic applications.
作用機序
The mechanism of action of 4-(4-Fluoro-3-trifluoromethylphenyl)-3-methoxybenzoic acid, 95% is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and other molecules to form stable complexes. It is also believed to act as a hydrogen bond donor, forming hydrogen bonds with other molecules. Additionally, it is believed to interact with proteins and other biomolecules, possibly altering their structure and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluoro-3-trifluoromethylphenyl)-3-methoxybenzoic acid, 95% are not fully understood. However, it has been shown to interact with proteins and other biomolecules, possibly altering their structure and activity. Additionally, it has been shown to bind to metal ions, forming stable complexes. It is believed that these interactions could have potential implications for a variety of biological processes, including enzymatic activity, cell signaling, and gene expression.
実験室実験の利点と制限
The main advantage of using 4-(4-Fluoro-3-trifluoromethylphenyl)-3-methoxybenzoic acid, 95% in lab experiments is its stability and low toxicity. It is relatively stable under most conditions and has a low toxicity, making it a safe and reliable compound for use in laboratory experiments. However, its low solubility in water and other solvents can make it difficult to work with, and it can be difficult to obtain in large quantities. Additionally, its interactions with metal ions, proteins, and other biomolecules can make it difficult to predict its effects in certain experiments.
将来の方向性
The potential future directions for 4-(4-Fluoro-3-trifluoromethylphenyl)-3-methoxybenzoic acid, 95% are numerous. Further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, it could be used as a fluorescent probe for the detection of metal ions, proteins, and other biomolecules. It could also be used in the synthesis of novel organic materials for use in optoelectronic and photovoltaic applications. Finally, it could be used as a building block for the synthesis of various other compounds, including organic dyes, pharmaceuticals, and agrochemicals.
合成法
4-(4-Fluoro-3-trifluoromethylphenyl)-3-methoxybenzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of a fluoroalkyl bromide and trifluoromethylbenzene in the presence of a base to form a trifluoromethylbenzyl bromide. This is followed by the reaction of the trifluoromethylbenzyl bromide with 3-methoxybenzoic acid in the presence of a base to form the desired 4-(4-Fluoro-3-trifluoromethylphenyl)-3-methoxybenzoic acid, 95%. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of 0-10°C.
特性
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-22-13-7-9(14(20)21)2-4-10(13)8-3-5-12(16)11(6-8)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKIHVCDJYVZEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691856 |
Source


|
| Record name | 4'-Fluoro-2-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-trifluoromethylphenyl)-3-methoxybenzoic acid | |
CAS RN |
1261968-20-0 |
Source


|
| Record name | 4'-Fluoro-2-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














